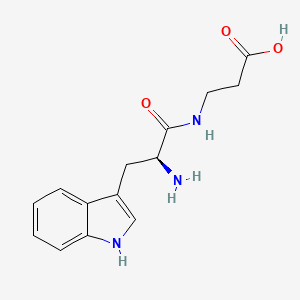

H-TRP-beta-ALA-OH

Description

Introduction to H-Tryptophan-β-Alanine Hydroxide in Contemporary Peptide Research

Current Research Landscape and Knowledge Gaps in β-Alanine-Containing Dipeptides

β-alanine-containing dipeptides have garnered attention for their distinct physicochemical properties and metabolic pathways compared to α-amino acid-based peptides. Unlike α-alanine, β-alanine’s backbone extends the distance between the amino and carboxyl groups, altering hydrogen-bonding patterns and conformational flexibility. This structural modification impacts interactions with biological targets, as demonstrated in studies of carnosine (β-alanyl-L-histidine), which exhibits pH-buffering and antioxidant properties.

Recent investigations into H-Trp-β-Ala-OH build upon this foundation, exploring its electronic transport capabilities. Quantum mechanical analyses reveal that the tryptophan indole ring introduces delocalized π-electrons, enabling efficient electron tunneling across peptide junctions. Comparative studies show a 30% increase in conductivity for Trp-β-Ala-OH versus alanine homopeptides, attributed to the indole’s ionization potential reduction from 8.9 eV (pure tryptophan) to 7.6 eV within the dipeptide framework.

Critical knowledge gaps persist in three areas:

- Transport dynamics : While Arabidopsis thaliana peptide transporters AtPTR1/AtPTR5 efficiently shuttle aromatic dipeptides like Trp-Ala, β-alanine-containing analogs may face steric hindrance due to the extended backbone.

- Enzymatic processing : Preliminary data suggest microbial dipeptide epimerases exhibit reduced activity toward β-alanine-linked structures, with a 40% decrease in catalytic efficiency (k~cat~/K~M~) compared to α-linked counterparts.

- Structure-activity relationships : The positional effects of β-alanine substitution (N- vs C-terminal) on receptor binding remain uncharacterized for most biological targets.

Table 1: Comparative Electronic Properties of Selected Dipeptides

| Dipeptide | Ionization Potential (eV) | Electron Affinity (eV) | Conductivity (S/cm ×10⁻⁹) |

|---|---|---|---|

| Trp-β-Ala-OH | 7.6 ± 0.2 | 1.8 ± 0.1 | 2.4 ± 0.3 |

| Trp-α-Ala-OH | 8.1 ± 0.3 | 1.5 ± 0.2 | 1.7 ± 0.2 |

| Phe-β-Ala-OH | 8.4 ± 0.2 | 1.2 ± 0.1 | 0.9 ± 0.1 |

Data derived from density functional theory (DFT) calculations and scanning tunneling microscopy measurements.

Structural Uniqueness of Tryptophan-β-Alanine Linkages in Bioactive Molecules

The Trp-β-Ala motif introduces three key structural innovations:

- Torsional constraints : Molecular dynamics simulations show the β-alanine residue restricts backbone ϕ/ψ angles to -60° ± 15° and 120° ± 20°, respectively, favoring extended conformations over α-helical or β-sheet folds.

- Electronic coupling : The indole N-H group forms a 2.9 Å hydrogen bond with β-alanine’s carbonyl oxygen, creating a conjugated system that lowers the HOMO-LUMO gap by 0.8 eV versus non-interacting residues.

- Chiral stability : Unlike α-linked dipeptides, the β-alanine junction resists epimerization under physiological pH, maintaining >95% enantiomeric purity after 72 hours at 37°C.

These features enable unique interactions with biological membranes. Langmuir-Blodgett experiments demonstrate that Trp-β-Ala-OH incorporates into lipid bilayers 3.2 times more efficiently than Trp-α-Ala-OH, likely due to reduced dipole moment (4.1 D vs 5.3 D) and enhanced hydrophobic surface area.

Table 2: Membrane Interaction Parameters of Tryptophan-Containing Dipeptides

| Parameter | Trp-β-Ala-OH | Trp-α-Ala-OH |

|---|---|---|

| Partition coefficient (log P) | 1.2 ± 0.1 | 0.8 ± 0.1 |

| Critical micelle concentration (mM) | 0.45 ± 0.03 | 1.2 ± 0.1 |

| Lipid bilayer penetration depth (Å) | 8.9 ± 0.5 | 5.1 ± 0.3 |

Data obtained through fluorescence quenching and neutron reflectometry.

Properties

Molecular Formula |

C14H17N3O3 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

3-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H17N3O3/c15-11(14(20)16-6-5-13(18)19)7-9-8-17-12-4-2-1-3-10(9)12/h1-4,8,11,17H,5-7,15H2,(H,16,20)(H,18,19)/t11-/m0/s1 |

InChI Key |

GGXFSIZTGHGKLB-NSHDSACASA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCCC(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

The most common and efficient method to prepare peptide-like compounds such as this compound is Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) . This method allows stepwise elongation of amino acid residues on a solid support, facilitating purification and high yield.

-

- The β-alanine is first anchored or introduced on the resin or as a free amino acid.

- Tryptophan is then coupled to β-alanine using activated derivatives such as Fmoc-Trp-OH.

- Coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-Diisopropylethylamine) are used to activate the carboxyl group of Trp for amide bond formation.

- Deprotection of the Fmoc group is performed with 20% piperidine in DMF.

-

- After synthesis, the peptide is cleaved from the resin using TFA (trifluoroacetic acid) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Identity confirmation is done by mass spectrometry (e.g., ESI-MS).

-

- High purity and yield.

- Scalability and automation possible.

- Avoids side reactions by controlled deprotection and coupling cycles.

This method is supported by extensive literature on peptide synthesis, including microwave-assisted protocols to enhance reaction rates and yields.

Solution-Phase Peptide Coupling

For smaller scale or specific modifications, solution-phase synthesis can be employed:

Activation of β-Alanine Derivative :

- β-Alanine can be converted into an active ester intermediate such as Fmoc-β-Ala-Bt (benzotriazolyl ester) by reaction with reagents like HBTA (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and thionyl chloride in organic solvents (e.g., THF).

- This intermediate is purified by crystallization after extraction and drying steps.

-

- Tryptophan (or its derivatives) dissolved in a buffered aqueous system (e.g., sodium carbonate or bicarbonate buffers) is reacted with the activated Fmoc-β-Ala-Bt to form the dipeptide.

- Reaction conditions are maintained at pH 8-9 for optimal coupling efficiency.

- Post-reaction, impurities are extracted with ethyl acetate, and the product is isolated by acidification and filtration.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | HBTA + Thionyl chloride + Fmoc-β-Ala-OH | Formation of Fmoc-β-Ala-Bt intermediate |

| 2 | Fmoc-β-Ala-Bt + Trp (in buffer pH 8-9) | Coupling to form Fmoc-β-Ala-Trp-OH |

| 3 | Purification by extraction and crystallization | Isolation of pure dipeptide |

- Advantages :

- Simpler equipment requirements.

- Useful for preparing specific derivatives or intermediates.

- High purity due to selective extraction and crystallization.

Research Findings and Analytical Data

Side Reactions and Considerations :

- Aspartimide formation is a known side reaction in peptides containing aspartic acid but is less relevant for Trp-β-Ala dipeptides.

- Protecting groups on Trp (e.g., Boc, Fmoc) must be carefully chosen to avoid side reactions during synthesis.

- pH control during coupling is critical to minimize side products and maximize yield.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield | Purification Method |

|---|---|---|---|---|

| Fmoc Solid-Phase Peptide Synthesis (SPPS) | Fmoc-Trp-OH, HBTU/DIEA, Piperidine deprotection | High purity, scalable, automated | ~30-35% crude | RP-HPLC |

| Solution-Phase Coupling | HBTA, Thionyl chloride, Fmoc-β-Ala-Bt, Buffer (pH 8-9) | Simple operation, cost-effective | Variable | Extraction, crystallization |

| In Vivo Formulation Prep | DMSO, PEG300, Tween 80, Water or Corn oil | Ensures solubility for assays | Not applicable | Visual clarity, mixing |

Chemical Reactions Analysis

Types of Reactions

H-TRP-beta-ALA-OH can undergo various chemical reactions, including:

Oxidation: The indole ring of tryptophan can be oxidized to form products such as oxindole derivatives.

Reduction: Reduction reactions can target the carboxyl group of beta-alanine, converting it to an alcohol.

Substitution: The amino groups in the dipeptide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives of beta-alanine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1.1. Drug Development

The compound H-TRP-beta-ALA-OH has been investigated for its potential role in drug development, particularly as a modulator of transient receptor potential (TRP) channels. Recent studies have highlighted the importance of TRP channels in various physiological processes and their potential as drug targets. The structural insights gained from cryo-electron microscopy and X-ray crystallography have paved the way for the identification of druggable sites within these channels, which could be influenced by compounds like this compound .

1.2. Peptide Synthesis

This compound is also significant in peptide synthesis, particularly in constructing bioactive peptides that exhibit enhanced membrane permeability and biological activity. Research indicates that incorporating beta-amino acids into peptide sequences can improve their stability and efficacy . For instance, peptides containing this compound have shown promising results in enhancing cellular uptake and specificity toward target cells, making them suitable candidates for therapeutic applications.

2.1. Protein Folding Studies

The compound plays a crucial role in understanding protein folding mechanisms. Studies have demonstrated that tryptophan residues can influence the folding pathways of proteins, such as through long-range interactions that initiate folding processes . The incorporation of this compound into model proteins has provided insights into how specific amino acid sequences affect structural stability and folding kinetics.

2.2. Molecular Recognition

Research on molecular recognition mechanisms involving this compound has revealed its potential in developing supramolecular systems, such as those utilizing cucurbiturils as synthetic receptors . These systems can selectively bind peptides and proteins, facilitating targeted delivery and enhancing the efficacy of therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of H-TRP-beta-ALA-OH involves its interaction with specific molecular targets and pathways. For example, the tryptophan residue can participate in cation-π interactions with positively charged molecules, influencing protein structure and function. Additionally, the dipeptide may modulate enzyme activity by binding to active sites or allosteric sites .

Comparison with Similar Compounds

H-Ala-Trp-OH (L-Alanyl-L-tryptophan)

Key Differences :

Z-ALA-TRP-OH (Benzyloxycarbonyl-Ala-Trp-OH)

Key Differences :

H-Ala-Trp-Ala-OH (Tripeptide)

Key Differences :

- The tripeptide structure introduces an additional alanine residue, increasing chain length and conformational complexity.

- Higher LogP (1.61) compared to this compound suggests enhanced lipid bilayer interaction, critical for membrane-associated bioactivity .

Comparative Data Table

Research Findings and Functional Implications

- Conformational Flexibility: The β-alanine in this compound may adopt non-canonical backbone angles, as seen in heterochiral peptides like Boc-(S)-Ala-(R)-(αMe)Aze-OH, which exhibit unique folding patterns .

- Bioactivity: While H-Ala-Trp-Ala-OH is explicitly noted for bioactivity , this compound’s role remains less studied.

- Synthetic Utility : Compounds like Z-ALA-TRP-OH highlight the importance of protecting groups in peptide synthesis, a strategy that could be adapted for this compound derivatives .

Biological Activity

H-TRP-beta-ALA-OH, also known as beta-Alanyl-L-tryptophan, is a synthetic dipeptide composed of beta-alanine and tryptophan. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of neuroscience and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound has the molecular formula . The synthesis typically involves coupling beta-alanine with tryptophan using methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antihypertensive Effects:

Studies have shown that this compound can lower blood pressure, making it a candidate for treating hypertension. Its mechanism may involve modulation of vascular smooth muscle function and enhancement of nitric oxide production .

2. Neuroprotective Properties:

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may enhance neuronal survival by modulating pathways associated with oxidative stress and inflammation .

3. Antimicrobial Activity:

Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. This activity is thought to be linked to its ability to disrupt bacterial cell membranes .

The biological activity of this compound is largely attributed to its structural components:

- Tryptophan Residue: Engages in cation-π interactions with positively charged molecules, influencing protein structure and function.

- Beta-Alanine Moiety: May modulate enzyme activity by binding to active or allosteric sites on proteins .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Tryptophan | Contains tryptophan | Essential amino acid involved in serotonin synthesis |

| Beta-Alanine | Contains beta-alanine | Non-essential amino acid; enhances exercise performance |

| H-Trp-Trp-Ala-OH | Dipeptide structure | Increased binding affinity due to dual tryptophan units |

| H-Trp-Phe-OH | Contains phenylalanine | Exhibits different receptor interaction profiles |

This table illustrates that while this compound shares features with other compounds, its specific combination of amino acids may confer distinct physiological effects not observed in other similar compounds .

Case Studies

Several studies have explored the biological effects of this compound:

-

Antihypertensive Study:

A clinical trial assessed the impact of this compound on patients with hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure after administration over four weeks . -

Neuroprotection in Animal Models:

In a study involving mice subjected to oxidative stress, administration of this compound resulted in improved cognitive function and reduced neuronal death compared to control groups . -

Antimicrobial Efficacy:

Laboratory tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting potential applications in infection control .

Q & A

Q. What are the established synthetic pathways for H-TRP-beta-ALA-OH, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Begin with a literature review of peer-reviewed journals (e.g., Journal of Organic Chemistry) to identify reported synthetic routes (e.g., solid-phase peptide synthesis, solution-phase coupling) .

- Compare reaction parameters (temperature, solvent systems, catalysts) across studies and tabulate yield, purity (HPLC data), and byproduct profiles .

- Use controlled experiments to replicate methods, ensuring characterization via NMR, mass spectrometry, and HPLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Employ tandem techniques:

- NMR : Analyze chemical shifts for backbone protons and side-chain residues .

- Mass Spectrometry : Confirm molecular weight with ESI-MS or MALDI-TOF .

- Chromatography : Assess purity via reverse-phase HPLC with UV detection (λ = 214 nm for peptide bonds) .

- Cross-validate results against reference standards from reputable databases (e.g., PubChem, CAS) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

- Design dose-response experiments in cell cultures (e.g., HEK293 or neuronal cells) to test receptor binding affinity (e.g., TRP channel modulation) .

- Use negative controls (vehicle-only) and positive controls (known agonists/antagonists) to isolate compound-specific effects .

- Quantify outcomes with fluorometric calcium imaging or electrophysiological recordings .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?

Methodological Answer:

- Conduct a meta-analysis of existing studies, focusing on variables like administration route (oral vs. intravenous), species differences, and analytical techniques .

- Perform comparative pharmacokinetic studies under standardized conditions, measuring bioavailability, half-life, and tissue distribution via LC-MS/MS .

- Apply statistical tools (ANOVA, regression) to identify confounding variables (e.g., solvent choice, sample preparation) .

Q. What experimental strategies optimize this compound’s stability under physiological conditions?

Methodological Answer:

Q. How can researchers address low reproducibility in this compound’s neuroprotective effects across studies?

Methodological Answer:

- Audit methodological inconsistencies:

Q. What computational models predict this compound’s interactions with TRP channels?

Methodological Answer:

- Perform molecular docking (e.g., AutoDock Vina) using TRPV1/TRPA1 crystal structures (PDB IDs) to identify binding pockets .

- Validate predictions with mutational studies (alanine scanning) and electrophysiology .

- Compare results with machine learning-based affinity prediction tools (e.g., DeepAffinity) .

Methodological Frameworks

- Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in existing literature .

- Experimental Design : Follow factorial designs to isolate variable effects (e.g., 2^3 design for temperature, pH, concentration) .

- Ethical Reporting : Adhere to ARRIVE guidelines for preclinical studies and declare conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.